molecular formula C21H28N4 B14165097 3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine CAS No. 923951-07-9

3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine

Cat. No.: B14165097
CAS No.: 923951-07-9
M. Wt: 336.5 g/mol
InChI Key: MBGGCEZBJHYVKV-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a piperazine ring, a methyl group, and a phenyl group attached to a pyridazine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine typically involves multiple steps. One common method includes the cyclization of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine. The reaction is often mediated by polyphosphoric acid (PPA) to facilitate the intramolecular cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include precise control of temperature, pressure, and the use of industrial-grade reagents to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine or pyridazine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine apart is its unique combination of cyclohexyl, methyl, and phenyl groups attached to the piperazine and pyridazine rings. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

923951-07-9

Molecular Formula

C21H28N4

Molecular Weight

336.5 g/mol

IUPAC Name

3-(4-cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine

InChI

InChI=1S/C21H28N4/c1-17-16-20(18-8-4-2-5-9-18)22-23-21(17)25-14-12-24(13-15-25)19-10-6-3-7-11-19/h2,4-5,8-9,16,19H,3,6-7,10-15H2,1H3

InChI Key

MBGGCEZBJHYVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1N2CCN(CC2)C3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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